molecular formula C19H18F4N6O B2922970 2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one CAS No. 2380087-20-5

2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one

Cat. No.: B2922970
CAS No.: 2380087-20-5
M. Wt: 422.388
InChI Key: OPPVTSJKMJMFTR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one is a complex organic compound that features a combination of fluorinated aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the triazolo ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The aromatic fluorine can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Dihydro derivatives of the triazolo ring.

    Substitution: Substituted derivatives at the aromatic fluorine position.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules, particularly those containing fluorinated and heterocyclic structures.

Biology

In biological research, the compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding, particularly due to the presence of the triazolo and diazepane rings.

Medicine

Medically, this compound has potential applications as a pharmaceutical agent. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drugs, making this compound a candidate for drug development.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolo ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological activity. The fluorinated groups enhance binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Fluorophenyl)-1-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl}ethan-1-one apart is the combination of the diazepane ring with the triazolo and fluorophenyl groups, which provides a unique set of chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

2-(4-fluorophenyl)-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F4N6O/c20-14-4-2-13(3-5-14)12-17(30)28-9-1-8-27(10-11-28)16-7-6-15-24-25-18(19(21,22)23)29(15)26-16/h2-7H,1,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPPVTSJKMJMFTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)CC2=CC=C(C=C2)F)C3=NN4C(=NN=C4C(F)(F)F)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F4N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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